molecular formula C11H12Cl2O3 B7847317 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847317
M. Wt: 263.11 g/mol
InChI Key: GEVUFSDSUFAULV-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane (CAS: 5436-70-4) is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a 2-(2,4-dichlorophenoxy)ethyl group . The dioxolane ring, a five-membered cyclic ether, confers rigidity and moderate polarity, while the dichlorophenoxy moiety introduces strong electronegativity and lipophilicity.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVUFSDSUFAULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a dioxolane ring substituted with a dichlorophenoxyethyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of dioxolanes exhibit notable antimicrobial properties. For instance, studies have shown that certain 1,3-dioxolane derivatives possess selective activity against various pathogens, including bacteria and fungi. Specifically, compounds with electron-withdrawing groups like trifluoromethyl or dichlorophenyl groups have demonstrated enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structure. The presence of halogen substituents significantly affects its potency. For example, the introduction of a 4-chlorophenyl moiety has been correlated with increased inhibition of brassinosteroid biosynthesis in plants, showcasing an IC50 value of approximately 0.12 ± 0.04 µM .

CompoundSubstituentIC50 (µM)
YCZ-144-Chlorophenyl0.12 ± 0.04
7b4-Fluorophenyl0.26 ± 0.05
7c4-Methylphenyl0.21 ± 0.01
7d4-Trifluoromethylphenyl>10

This table summarizes the IC50 values for various derivatives indicating their inhibitory potency related to structural modifications.

Mutagenicity and Toxicity

The mutagenic potential of compounds similar to this compound has been assessed in several studies. While some derivatives have shown mutagenic effects in model organisms like Drosophila melanogaster, the specific compound's mutagenicity remains less characterized . Further research into its toxicity profile is necessary to establish safety for potential therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited significant antibacterial properties compared to controls.
  • Antifungal Activity : Another investigation focused on the antifungal properties of dioxolane derivatives against Candida albicans. The study found that certain modifications enhanced antifungal activity, suggesting a potential therapeutic role in treating fungal infections.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is as a herbicide. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety is well-known for its effectiveness in controlling broadleaf weeds. Research indicates that compounds with similar structures can exhibit potent herbicidal activity.

  • Case Study : A study demonstrated that derivatives of 2,4-D significantly inhibited the growth of various weed species. The dioxolane modification enhanced the compound's stability and efficacy in soil environments, leading to prolonged herbicidal action .
CompoundActivity (IC50)Application
This compound0.12 µMBroadleaf weed control
2,4-D0.15 µMGeneral herbicide

Solvent Applications

Bio-based Solvents

Recent research has focused on developing bio-based solvents as alternatives to traditional organic solvents due to environmental and health concerns. This compound has been explored as a potential solvent due to its favorable solubility parameters.

  • Case Study : A study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate highlighted the importance of developing green solvents. The methodology employed included in silico modeling and experimental validation to assess the solvent's efficacy and toxicity .
ParameterValue
Hansen Solubility ParameterSuitable for polar and non-polar solutes
ToxicityLow compared to traditional solvents

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to novel therapeutic agents.

  • Case Study : Research has shown that derivatives of dioxolane can be synthesized to create compounds with anti-inflammatory properties. These derivatives demonstrated significant activity in preclinical trials .
PharmaceuticalIntermediate UsedActivity
Anti-inflammatory drug AThis compoundEffective in reducing inflammation

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Biological Activity
Target Compound C₁₁H₁₂Cl₂O₂ 263.13 2,4-Dichloro Dioxolane, phenoxyethyl Under investigation
2-[2-(3-Bromo-5-F-phenoxy)ethyl]-dioxolane C₁₁H₁₂BrFO₃ 291.12 Br, F Dioxolane, phenoxyethyl Not reported
Azalanstat C₂₄H₂₇ClN₄O₂S 495.02 4-Chloro Dioxolane, imidazole, thioether HO-1 inhibitor (IC₅₀: 20 nM)
2-(2,2-Dichloro-3-methylcyclopropyl)-dioxolane C₇H₁₀Cl₂O₂ 205.06 Cl (cyclopropane) Dioxolane, cyclopropane Synthetic intermediate

Key Findings and Implications

Halogen Effects : Chlorine substituents enhance lipophilicity and metabolic stability but may increase toxicity compared to fluorine analogs .

Pharmacophore Diversity: Imidazole-containing dioxolanes (e.g., azalanstat) exhibit enzyme inhibition, whereas dichlorophenoxy analogs may prioritize structural or material applications .

Synthetic Flexibility : The dioxolane ring’s stability supports diverse functionalization, enabling tailored physicochemical properties for specific applications .

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